molecular formula C12H6F4O B2445136 2,3',4',5'-Tetrafluorobiphenyl-4-ol CAS No. 335125-98-9

2,3',4',5'-Tetrafluorobiphenyl-4-ol

Cat. No.: B2445136
CAS No.: 335125-98-9
M. Wt: 242.173
InChI Key: BMSYKBWEFGWDKT-UHFFFAOYSA-N
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Description

2,3’,4’,5’-Tetrafluorobiphenyl-4-ol is a fluorinated organic compound with the molecular formula C₁₂H₆F₄O and a molecular weight of 242.17 g/mol . It is characterized by the presence of four fluorine atoms attached to the biphenyl structure, which significantly influences its chemical properties and reactivity.

Preparation Methods

The synthesis of 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol typically involves the fluorination of biphenyl derivatives. One common method includes the reaction of 3,4,5,6-tetrafluorophthalic acid with aromatic hydrocarbons in the presence of a catalytic amount of organic tertiary amine at elevated temperatures (120-160°C). The reaction proceeds through decarboxylation and acyl chloride formation, followed by hydrolysis to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2,3’,4’,5’-Tetrafluorobiphenyl-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into partially or fully hydrogenated biphenyl derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol involves its interaction with various molecular targets, primarily through its fluorine atoms. These interactions can lead to changes in the electronic properties of the compound, affecting its reactivity and binding affinity. The compound can inhibit or activate specific enzymes, modulate receptor activity, and alter cellular signaling pathways .

Comparison with Similar Compounds

2,3’,4’,5’-Tetrafluorobiphenyl-4-ol can be compared with other fluorinated biphenyl derivatives, such as:

The uniqueness of 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

3-fluoro-4-(3,4,5-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4O/c13-9-5-7(17)1-2-8(9)6-3-10(14)12(16)11(15)4-6/h1-5,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSYKBWEFGWDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Bromo-3-fluorophenol (T-10; 5.00 g), 3,4,5-trifluorophenylboronic acid (5.07 g), potassium carbonate (10.9 g), Pd(Ph3P)2Cl2 (0.552 g), and 2-propanol were put in a reaction vessel under a nitrogen atmosphere, and heated under reflux for 5 hours. The reaction mixture was cooled to 25° C., and then poured into water (100 ml) and toluene (100 ml) and mixed. Then, the mixture was allowed to stand to be separated into two layers of organic and aqueous layers, and the extraction to an organic layer was carried out. The obtained organic layer was fractionated, washed with water, and then dried over anhydrous magnesium sulfate. The obtained solution was concentrated under reduced pressure, and the residue was purified with a fractional operation by means of column chromatography using toluene as the eluent and silica gel as the stationary phase powder. The product was further purified by recrystallization from a mixed solvent of heptane/Solmix A-11 and dried, whereby 4.79 g of 4-hydroxy-2,3′,4′,5′-tetrafluoro-1,1′-biphenyl (T-11) was obtained. The yield based on the compound (T-1) was 74%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.552 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

At first, 75.0 g of 4-bromo-3-fluorophenol (S3-1), 82.9 g 3,4,5-trifluorophenyl-boric acid (S3-2), 13.6 g of tetrakis(triphenylphosphine)palladium, 108.5 g of sodium carbonate and 1100 ml of a mixed solvent of dimethoxyethane/water=2/1 (volume ratio) were added into a reactor under nitrogen atmosphere, and the mixture was heated to 80° C. and stirred for 4 hr. Next, the reaction solution was cooled to room temperature, added with toluene and then washed with 1N hydrochloric acid and water. Afterwards, the solution was dried over magnesium sulfate and distilled under reduced pressure to remove the solvent. Subsequently, the product was purified by silica-gel column chromatography with a mixed solvent of heptane/ethyl acetate=4/1 as the eluent and then dried under reduced pressure. The obtained residue was recrystallized in heptane to obtain 77.5 g of 3-fluoro-4-(3,4,5-trifluorophenyl)phenol (S3-3). The yield of (S3-3) from (S3-1) was 81.5%.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
82.9 g
Type
reactant
Reaction Step One
Quantity
108.5 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
1100 mL
Type
reactant
Reaction Step One
Name
dimethoxyethane water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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